molecular formula C16H18N3NaO4S B7776170 sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B7776170
M. Wt: 371.4 g/mol
InChI Key: KLOHDWPABZXLGI-UHFFFAOYSA-M
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Description

The compound identified as “sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis and as a reagent for the formation of amides, carbamates, and ureas.

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

    Combination Reactions: It reacts with amines to form amides, carbamates, and ureas.

    Decomposition Reactions: It hydrolyzes readily to give back imidazole and carbon dioxide.

    Substitution Reactions: It can convert alcohols into esters.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed are amides, carbamates, ureas, and esters .

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of carbonyldiimidazole involves its role as a coupling reagent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. The reaction proceeds through the formation of an imidazolyl carbamate intermediate, which then undergoes nucleophilic attack by the amine to form the final amide product .

Comparison with Similar Compounds

Carbonyldiimidazole is unique compared to other coupling reagents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide due to its ease of handling and the avoidance of side reactions associated with thionyl chloride. Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • N,N’-carbonyldiimidazole

Each of these compounds has its own advantages and disadvantages, but carbonyldiimidazole is often preferred for its stability and efficiency in forming amides .

Properties

IUPAC Name

sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOHDWPABZXLGI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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